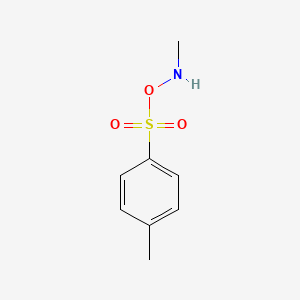

N-methyl-O-tosylhydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

methylamino 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-7-3-5-8(6-4-7)13(10,11)12-9-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITSMXIDGOHOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ONC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Electrophilic Amination Reagents

Electrophilic amination represents a powerful strategy in organic chemistry that inverts the traditional reactivity of the nitrogen atom. Instead of acting as a nucleophile, the nitrogen atom in an electrophilic aminating agent is transferred to a nucleophilic carbon center. nih.gov These reagents typically feature a nitrogen atom attached to a good leaving group, rendering the nitrogen electrophilic. nih.gov

N-methyl-O-tosylhydroxylamine, with its chemical structure featuring a methylamino group linked to a tosylate, a well-established leaving group, fits perfectly within this class of reagents. It serves as a precursor for the electrophilic transfer of the "MeNH+" synthon. This positions it alongside other hydroxylamine-based reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) and hydroxylamine-O-sulfonic acid (HOSA). chinesechemsoc.org However, the specific nature of the N-substituent (methyl) and the O-substituent (tosyl) imparts distinct reactivity and selectivity. For instance, in competitive reactions, the choice of the aminating agent, such as this compound versus O-(2,4-dinitrophenyl)-hydroxylamine, can dictate the reaction pathway, leading exclusively to arene amination instead of aziridination. nih.govscispace.com

Significance in Modern Synthetic Methodologies

The significance of N-methyl-O-tosylhydroxylamine lies in its application in a variety of modern synthetic transformations that provide efficient access to N-methylated amines and their derivatives. These amines are crucial structural motifs in numerous biologically active molecules.

A prominent application is the direct C-H amination of arenes. nih.govscispace.com Dirhodium-catalyzed reactions utilizing this compound allow for the direct conversion of aromatic C-H bonds to C-N bonds under mild conditions. nih.govscispace.com This approach is notable for its operational simplicity, scalability, and good regioselectivity, even enabling the late-stage functionalization of complex molecules like derivatives of estrone (B1671321) and morphine. nih.govscispace.com

Furthermore, the reagent has been employed in novel dearomative carbamoylation reactions. chinesechemsoc.orgchinesechemsoc.org In these processes, this compound acts as the nitrogen source to produce N-methyl secondary amides from arene π-systems, demonstrating its utility in complex bond-forming cascades that build molecular complexity rapidly. chinesechemsoc.orgchinesechemsoc.org Recent research has also highlighted its use in hydroxylamine-mediated C-C bond amination through an aza-Hock rearrangement, converting specific alkylarenes and benzyl (B1604629) alcohols into N-methylanilines. springernature.comuni-heidelberg.de

The following table summarizes the application of this compound in the dirhodium-catalyzed C-H amination of various arenes, showcasing the reagent's effectiveness across a range of substrates. nih.gov

Table 1: Dirhodium-Catalyzed C-H Amination of Arenes with this compound

| Entry | Arene Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,3,5-Trimethoxybenzene | N-methyl-2,4,6-trimethoxyaniline | 85 |

| 2 | Naphthalene (B1677914) | N-methyl-1-naphthylamine | 65 |

| 3 | 2-Methoxynaphthalene (B124790) | 2-methoxy-N-methyl-1-naphthylamine | 85 |

| 4 | O-Methylestrone | 2-(Methylamino)-O-methylestrone & 4-(Methylamino)-O-methylestrone | 82 (combined) |

| 5 | Estrone | 2-(Methylamino)estrone | 72 |

Evolution of Synthetic Utility in Organic Chemistry

Laboratory Scale Preparations

Laboratory-scale synthesis of this compound primarily involves the reaction of N-methylhydroxylamine or its salt with a tosylating agent. These methods are well-established and provide a reliable route to the compound for research purposes.

A common and practical starting material for the synthesis of this compound is N-methylhydroxylamine hydrochloride. orgsyn.orgwikipedia.orgchemicalbook.com The general approach involves the reaction of N-methylhydroxylamine hydrochloride with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

A typical laboratory procedure begins with the treatment of N-methylhydroxylamine hydrochloride with a suitable base to generate the free N-methylhydroxylamine in situ. orgsyn.org Common bases used for this purpose include sodium methoxide (B1231860) or potassium carbonate. orgsyn.orgrsc.org The reaction is often carried out in a solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and water at a low temperature, typically 0 °C, to control the exothermic reaction. orgsyn.orgrsc.org Subsequently, p-toluenesulfonyl chloride is added portion-wise to the reaction mixture. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

The workup procedure usually involves extraction of the product into an organic solvent like dichloromethane (B109758). rsc.org The organic layer is then washed with water and brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. rsc.org Purification is often achieved by recrystallization from a suitable solvent system, such as petroleum ether, to afford this compound as a solid. rsc.org

A related procedure involves the initial synthesis of a protected intermediate, N-Boc-N-methyl-O-tosyl hydroxylamine, from N-methylhydroxylamine hydrochloride. rsc.org This intermediate can then be deprotected using an acid, such as trifluoroacetic acid, to yield this compound. rsc.org

Table 1: Reagents and Conditions for Preparation from N-methylhydroxylamine Hydrochloride

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Base | Typical Yield |

| N-methylhydroxylamine hydrochloride | p-toluenesulfonyl chloride | Dichloromethane | Triethylamine | Good | |

| N-methylhydroxylamine hydrochloride | p-toluenesulfonyl chloride | THF/Water | Potassium Carbonate | - | |

| N-methylhydroxylamine hydrochloride | Methanol | Sodium Methoxide | - |

Several related synthetic routes provide access to similar and structurally analogous aminating agents. These methods often employ similar principles of N-O bond formation followed by functionalization. A notable related compound is N-Boc-O-tosylhydroxylamine, which serves as a stable and easy-to-handle precursor for various amination reactions. smolecule.combohrium.comchemimpex.com Its synthesis typically involves the reaction of hydroxylamine with a Boc-protecting agent, followed by tosylation. smolecule.com

Another related synthetic approach involves the one-pot preparation of O-TBS-N-tosylhydroxylamine from hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), and p-toluenesulfonyl chloride (TsCl). organic-chemistry.org This reagent has been utilized for the conversion of alcohols to oximes. organic-chemistry.orgorgsyn.org

Furthermore, the synthesis of O-pivaloylated hydroxylammonium reagent (PivONH3OTf) has been reported as a key reagent for the direct preparation of unprotected amines. nih.gov The development of these related reagents highlights the broader efforts in synthetic chemistry to create efficient and selective nitrogen-transfer agents for a wide range of applications. researchgate.netrsc.org

Preparation from N-methylhydroxylamine Hydrochloride

Considerations for Scalable Synthesis

The scalability of the synthesis of this compound is an important factor for its potential industrial applications. While laboratory methods are well-established, scaling up production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

One of the primary considerations is the management of exothermic reactions. The reaction between N-methylhydroxylamine and p-toluenesulfonyl chloride can be highly exothermic, and effective temperature control is crucial to prevent runaway reactions and decomposition of the product. On a larger scale, this necessitates the use of appropriate reactor systems with efficient cooling capabilities.

Purification methods also need to be adapted for large-scale production. Recrystallization, while effective in the laboratory, may not be the most efficient method for purifying large quantities of the product. Alternative purification techniques such as melt crystallization or reactive extraction might need to be developed.

Recent advancements have focused on developing chromatography-free synthesis methods for related compounds like N-Boc-O-tosylhydroxylamine, which enhances practicality for larger-scale synthesis. smolecule.com The development of scalable protocols for related aminating agents, such as the decagram-scale synthesis of O-pivaloyl hydroxylammonium triflate, indicates that similar strategies could be applied to the production of this compound. bohrium.comnih.gov

Aziridination Reactions Mediated by this compound

This compound is a key reagent for the direct synthesis of N-methyl aziridines. These three-membered heterocyclic compounds are significant building blocks in organic chemistry due to their presence in biologically active molecules and their utility as synthetic intermediates. The application of this reagent allows for the direct installation of the N-methyl group, avoiding additional protection and deprotection steps that are often required with other aminating agents.

Intermolecular Aziridination of Unactivated Olefins

The direct aziridination of unactivated olefins, which lack activating electron-withdrawing or -donating groups, presents a significant challenge in synthetic chemistry. This compound has been successfully employed in this capacity under specific, mild conditions.

A noteworthy advancement is the development of a metal- and additive-free method for the N-Me aziridination of unactivated olefins using this compound. organic-chemistry.orgorganic-chemistry.org This reaction is effectively promoted by the use of hexafluoroisopropanol (HFIP) as the solvent. organic-chemistry.orgorganic-chemistry.org HFIP's unique properties, including its high ionizing power and hydrogen-bond-donating ability, are crucial for activating the aminating reagent towards the olefin. researchgate.netchemrxiv.org This method is operationally simple and avoids the use of transition metal catalysts, which can be costly and require removal from the final products. organic-chemistry.orgorganic-chemistry.org The reaction proceeds efficiently, providing a straightforward route to N-methyl aziridines from simple alkene precursors.

The aziridination of unactivated olefins with this compound in HFIP is characterized by its high degree of stereospecificity. organic-chemistry.orgorganic-chemistry.org This means that the stereochemistry of the starting olefin is retained in the aziridine (B145994) product. For example, a (Z)-olefin will yield a cis-aziridine, and a (E)-olefin will result in a trans-aziridine. This stereospecificity is a key advantage, as it allows for the synthesis of stereochemically defined aziridines. Furthermore, the reaction exhibits excellent regioselectivity, particularly with dienes and trienes, where the reaction occurs preferentially at the more electron-rich double bond, leading to mono-aziridination products. chemrxiv.org

Metal- and Additive-Free Conditions in Hexafluoroisopropanol (HFIP)

N-Me Aziridination of Electron-Deficient Olefins (Enones)

Electron-deficient olefins, such as α,β-unsaturated ketones (enones), represent another important class of substrates for aziridination reactions. The presence of the electron-withdrawing group modifies the reactivity of the double bond, often requiring different catalytic systems compared to unactivated olefins.

A direct and general method for the N-Me aziridination of enones utilizes this compound in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. researchgate.netacs.org This open-flask reaction is notable for its operational simplicity and the absence of additional additives. researchgate.netacs.org The copper catalyst is essential for activating the reactants and facilitating the nitrogen transfer to the electron-deficient double bond. This catalytic system has proven to be effective for a range of enone substrates, providing a reliable route to N-methyl aziridinyl ketones. The reaction is also stereospecific. researchgate.netacs.org

The copper-catalyzed aziridination method has been successfully applied to vinyl ketones, a class of substrates for which N-Me aziridination was previously unknown. researchgate.netacs.orgcbmr.res.in The reaction proceeds efficiently, expanding the scope of direct N-Me aziridination to include this important class of electron-deficient olefins. researchgate.netacs.org The ability to form N-methyl aziridines from vinyl ketones opens up new avenues for the synthesis of complex nitrogen-containing molecules.

Data Tables

Table 1: Aziridination of Unactivated Olefins with this compound

| Substrate (Olefin) | Conditions | Product | Key Findings | Reference |

| Unactivated Olefins | This compound, HFIP | N-methyl aziridines | Metal- and additive-free, stereospecific. | organic-chemistry.orgorganic-chemistry.org |

| Dienes/Trienes | This compound, HFIP | Mono-aziridinated products | High regioselectivity for the more electron-rich double bond. | chemrxiv.org |

Table 2: Aziridination of Electron-Deficient Olefins with this compound

| Substrate (Olefin) | Conditions | Product | Key Findings | Reference |

| Enones | This compound, Cu(OTf)₂ | N-methyl aziridinyl ketones | First direct general method, stereospecific, operationally simple. | researchgate.netacs.org |

| Vinyl Ketones | This compound, Cu(OTf)₂ | N-methyl aziridinyl ketones | Efficiently achieved for a previously inaccessible substrate class. | researchgate.netacs.orgcbmr.res.in |

Copper(II) Triflate Catalysis

Dirhodium-Catalyzed Aziridination of Olefins

The dirhodium(II)-catalyzed aziridination of olefins using this compound as the aminating agent is a highly efficient method for the synthesis of N-methylaziridines. This reaction proceeds with high stereospecificity. biorxiv.orgorganic-chemistry.org For instance, the reaction of oleic acid with this compound in the presence of a chelating dirhodium(II) catalyst, Rh₂(esp)₂, in a 2,2,2-trifluoroethanol (B45653) (TFE) solution achieves an aziridination yield of over 90% in just 5 minutes with a 10 mol% catalyst loading. biorxiv.orgresearchgate.net This method is applicable to a range of olefins, including mono-, di-, and trisubstituted alkenes. conicet.gov.ar

The choice of aminating agent can dramatically influence the chemoselectivity of the reaction. For example, when 1-allyl-2-methoxybenzene is treated with O-(2,4-dinitrophenyl)-hydroxylamine (DPH) and a catalytic amount of Rh₂(esp)₂, the corresponding aziridine is the sole product. nih.govscispace.com However, using this compound under identical conditions leads exclusively to the arene amination product. nih.govscispace.com This difference in reactivity is attributed to the nature of the rhodium-nitrenoid intermediate formed. With O-tosylhydroxylamine reagents, an electrophilic intermediate is favored due to the weakly basic nature of the TsO⁻ leaving group, leading to amination. nih.gov

Application in Positional Isomer Identification of Unsaturated Lipids by Mass Spectrometry

A novel chemical derivatization method utilizing the direct N-Me aziridination of carbon-carbon double bonds (C=C) in lipids with this compound has been developed for the precise identification of C=C bond positions through tandem mass spectrometry (MS/MS). biorxiv.orgresearchgate.net This approach is significant because the biological functions of unsaturated lipids are largely determined by the specific locations of their C=C bonds. biorxiv.orgresearchgate.net

The aziridination reaction creates a nitrogen-containing heterocyclic ring at the original site of the double bond. The resulting N-methylaziridine structure has a high proton affinity, which significantly enhances the sensitivity of detection in mass spectrometry. biorxiv.org When the derivatized lipid is subjected to collision-induced dissociation (CID) in the mass spectrometer, the strained aziridine ring fragments in a predictable manner, yielding characteristic ions that pinpoint the original location of the C=C bond. biorxiv.orgresearchgate.net

For example, the MS/MS spectrum of the protonated aziridination product of oleic acid shows two diagnostic nitrogen-containing fragment ions that directly correspond to the cleavage on either side of the original double bond. biorxiv.orgresearchgate.net This method has been successfully applied to various classes of unsaturated lipids, including fatty acids, glycerophospholipids, glycerides, and sphingolipids, demonstrating its broad utility in structural lipidomics. biorxiv.orgresearchgate.netresearchgate.net An integrated workflow combining this derivatization with MS/MS analysis allows for the comprehensive identification of C=C bond positional isomers in complex biological samples. biorxiv.orgresearchgate.net

Amination Reactions Utilizing this compound as an Aminating Agent

Direct C-H Amination of Arenes

Dirhodium-Catalyzed Methodology

A mild and efficient dirhodium-catalyzed C-H amination of arenes using this compound allows for the direct conversion of diverse monocyclic and fused aromatic compounds into the corresponding N-methyl arylamines. nih.govscispace.comnih.gov This method is operationally simple, fast at or below room temperature, and provides arylamines in moderate to good yields. nih.govnih.govresearchgate.net The reaction utilizes the relatively weak RSO₂O-N bond of the hydroxylamine reagent as an internal oxidant. nih.govnih.govresearchgate.net

A key aspect of this methodology is the dramatic shift in chemoselectivity observed when changing the aminating agent. As mentioned previously, the reaction of o-allylanisole with this compound and a Rh₂(esp)₂ catalyst yields the arene amination product exclusively, whereas using DPH under the same conditions results only in olefin aziridination. nih.govscispace.com This selectivity is attributed to the formation of a more electrophilic dirhodium-nitrenoid intermediate with O-tosylhydroxylamine reagents. nih.gov

The reaction is typically carried out using a catalytic amount of a dirhodium catalyst, such as Rh₂(esp)₂, and the aminating agent in a suitable solvent like 2,2,2-trifluoroethanol (TFE). nih.govscispace.com For example, the amination of mesitylene (B46885) with 1.5 equivalents of this compound and 2 mol% Rh₂(esp)₂ in TFE at 0 °C proceeds smoothly to generate N-methylmesitylamine in 75% yield within 30 minutes. nih.gov

Regioselectivity and Functional Group Tolerance

The dirhodium-catalyzed C-H amination of arenes with this compound exhibits good regioselectivity and tolerates a wide range of functional groups. nih.gov The amination process is generally selective for the most electron-rich and sterically accessible C-H bond on the aromatic ring. researchgate.net

The reaction is compatible with various substituted arenes. For instance, the amination can be successfully performed on arenes bearing electron-withdrawing groups, although yields may be lower in some cases. chinesechemsoc.org The methodology has also been extended to fused aromatic systems like naphthalene and its derivatives. For example, 2-methoxynaphthalene undergoes amination to provide the corresponding N-methyl arylamine in high yield (85% on a 0.5 mmol scale and 80% on a 5 mmol scale). nih.gov Furthermore, the reaction has been successfully applied to more complex molecules, including the drug naproxen (B1676952) (as its methyl ester) and a morphine derivative, showcasing its potential for late-stage functionalization. scispace.com

Dearomative Aminocarbonylations of Arene π-Systems

This compound has been successfully employed in dearomative aminocarbonylation reactions of arene π-systems. chinesechemsoc.orgchinesechemsoc.org This type of reaction is of significant interest as it converts simple, planar aromatic compounds into complex, three-dimensional molecules, which is a valuable strategy in medicinal chemistry. chinesechemsoc.orgnih.gov The dearomatization of stable aromatic π-systems presents considerable challenges due to their low reactivity and issues with selectivity. chinesechemsoc.orgchinesechemsoc.org

Synthesis of N-Methyl Secondary Amides

This compound has been successfully employed as an N-methylamino transfer reagent in dearomative aminocarbonylation reactions. chinesechemsoc.orgchinesechemsoc.org This methodology allows for the synthesis of N-methyl secondary amides from arene π-systems. chinesechemsoc.orgchinesechemsoc.org In a process involving chromium-bound arenes, the use of this compound leads to the formation of dearomatized products containing an N-methyl amide functionality with favorable outcomes. chinesechemsoc.orgchinesechemsoc.org

The reaction typically involves the activation of an arene complex, such as (η⁶-benzene)Cr(CO)₃, with a base, followed by the introduction of a nucleophile and subsequent treatment with this compound as the electrophilic aminating agent. chinesechemsoc.orgchinesechemsoc.org This sequence results in the formation of 1,3-cyclohexadiene (B119728) structures bearing a secondary amide group.

Carbon Monoxide-Free Conditions

A significant advantage of utilizing this compound in the synthesis of N-methyl secondary amides from arene π-systems is the ability to perform the transformation under carbon monoxide (CO)-free conditions. chinesechemsoc.org Traditional aminocarbonylation reactions often require the use of toxic and gaseous carbon monoxide. This approach provides a safer and more convenient alternative by employing a chromium carbonyl complex as the source of the carbonyl group, which is incorporated into the final amide product. chinesechemsoc.org The process demonstrates high versatility and selectivity, offering a modular route to β-functionalized primary and secondary amides without the need for external CO gas. chinesechemsoc.org

C-C Amination via Aza-Hock Rearrangement

A notable application of this compound is in C-C bond amination through a process known as the aza-Hock rearrangement. This reaction provides a powerful, metal-free method for the synthesis of anilines from benzylic precursors. springernature.comthieme.denih.gov

Transformation of Benzyl (B1604629) Alcohols to Anilines

The aza-Hock rearrangement facilitates the conversion of secondary and tertiary benzyl alcohols into the corresponding anilines. springernature.comthieme.denih.gov The reaction is typically carried out in a fluorinated solvent like hexafluoroisopropanol (HFIP), which promotes the solvolysis of the benzyl alcohol to generate a benzyl cation. springernature.comnih.gov This cation then reacts with this compound to form a reactive O-benzylhydroxylamine intermediate. springernature.com An aryl migration from carbon to nitrogen ensues, leading to an iminium tosylate salt, which upon aqueous workup, hydrolyzes to furnish the final aniline (B41778) product. springernature.comnih.gov

An initial experiment using 1-(4-methoxyphenyl)cyclohexan-1-ol (B12098399) and this compound unexpectedly yielded 4-methoxy-N-methylaniline, demonstrating the propensity for this rearrangement over other potential pathways. springernature.com This discovery has led to the development of a general and mild method for aniline synthesis. springernature.comthieme.denih.gov

Chemoselectivity and Substrate Scope

The aza-Hock rearrangement exhibits remarkable chemoselectivity and a broad substrate scope. springernature.comthieme.denih.gov The reaction tolerates a wide variety of functional groups and can be applied to simple benzyl alcohols as well as more complex structures, including those found in pharmaceuticals and natural products. springernature.comthieme.de

Both secondary and tertiary benzyl alcohols are suitable substrates, with electron-donating groups on the aromatic ring generally leading to higher yields. nih.gov The methodology is not limited to benzyl alcohols; other benzylic cation precursors such as benzyl ethers, esters, and even styrenes can also be employed. thieme.de Furthermore, by selecting different hydroxylamine derivatives, both primary and secondary anilines can be synthesized, highlighting the versatility of this transformation. springernature.com For substrates containing two benzylic alcohol groups, the reaction selectively cleaves only one, as the intermediate iminium salt deactivates the aromatic ring towards a second reaction. thieme.de

Table 1: Substrate Scope for the Synthesis of Secondary Anilines via Aza-Hock Rearrangement Reaction conditions typically involve the benzyl alcohol substrate and this compound in a solvent like HFIP at room temperature.

| Entry | Benzyl Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Phenylethan-1-ol | N-methylaniline | 78 |

| 2 | 1-(p-tolyl)ethan-1-ol | N-methyl-4-methylaniline | 85 |

| 3 | 1-(4-methoxyphenyl)ethan-1-ol | 4-methoxy-N-methylaniline | 92 |

| 4 | 1-(4-fluorophenyl)ethan-1-ol | 4-fluoro-N-methylaniline | 65 |

| 5 | Diphenylmethanol | N-methylaniline | 91 |

| 6 | 1-Phenylpropan-1-ol | N-methylaniline | 88 |

Data compiled from reported experimental findings. nih.govresearchgate.net Yields are isolated yields and may vary based on specific reaction conditions.

Nitrogen Insertion into Aryl Alkanes

Recent advancements have demonstrated the utility of O-tosylhydroxylamine derivatives, including this compound, in the precise insertion of nitrogen into the C(sp²)–C(sp³) bond of aryl alkanes. dntb.gov.uaresearchgate.netnih.govresearchgate.net This molecular editing strategy offers a direct pathway to synthesize valuable nitrogen-containing compounds from readily available hydrocarbon starting materials. dntb.gov.uanih.gov

The method is noted for its precision and tolerance of various functional groups, such as cyclopropyl, ester, and alkene moieties. researchgate.net The reaction mechanism is proposed to involve the formation of a carbocation intermediate, which then engages with the aminating agent, leading to an imine that is subsequently transformed into the final amine product. dntb.gov.uaresearchgate.netnih.gov This transformation provides an efficient route for modifying the skeletons of existing molecules, including drugs and other bioactive compounds. dntb.gov.uaresearchgate.netnih.gov

α-Oxytosylation of Carbonyl Compounds

This compound is an effective reagent for the direct α-oxytosylation of carbonyl compounds. researchgate.netacs.orgresearchgate.netnih.gov This reaction introduces a tosyloxy group at the α-position of a ketone or other carbonyl compound, creating a valuable intermediate for further synthetic manipulations.

The process is notable for its mild reaction conditions, proceeding smoothly at room temperature and being tolerant of both air and moisture. researchgate.netresearchgate.netnih.gov The reaction exhibits good functional group tolerance in the substrate. researchgate.netresearchgate.netnih.gov A key feature of this method is its regioselectivity. With non-symmetrical substrates, a preference for oxytosylation at primary centers over secondary centers is observed, and complete regiospecificity is achieved for primary over tertiary centers. researchgate.netresearchgate.net The resulting α-tosyloxy carbonyl compounds can be used directly in one-pot procedures, for instance, by adding a bis-heteronucleophile to the crude reaction mixture to synthesize heterocyclic products. researchgate.netresearchgate.net

Direct α-Oxytosylation Methodology

Table 1: α-Oxytosylation of Various Ketones with this compound

| Entry | Ketone Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetone (B3395972) | 1-Tosyloxypropan-2-one | 81 |

| 2 | Cyclohexanone (B45756) | 2-Tosyloxycyclohexanone | 78 |

| 3 | Cyclopentanone | 2-Tosyloxycyclopentanone | 83 |

| 4 | Propiophenone | 1-Phenyl-2-tosyloxypropan-1-one | 71 |

| 5 | Pivalophenone | 2,2-Dimethyl-1-phenyl-2-tosyloxyethan-1-one | 70 |

Source: Data compiled from research findings. acs.org

Regioselectivity with Unsymmetrical Substrates

A key feature of the α-oxytosylation reaction using this compound is its notable regioselectivity when applied to unsymmetrical carbonyl substrates. researchgate.netacs.orgresearchgate.netnih.gov In reactions with ketones possessing both primary and secondary α-carbons, there is an observed preference for oxytosylation at the primary center. researchgate.netacs.orgresearchgate.netnih.gov Even more pronounced is the regioselectivity when a substrate contains primary and tertiary α-centers; in these cases, the reaction shows complete regiospecificity, with the oxytosylation occurring exclusively at the primary position. researchgate.netacs.orgresearchgate.netnih.govacs.org This selectivity offers a significant advantage in synthetic applications where precise functionalization of complex molecules is required.

Table 2: Regioselectivity in the α-Oxytosylation of Unsymmetrical Ketones

| Entry | Unsymmetrical Ketone | Major Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Heptanone | 1-Tosyloxyheptan-2-one | 65 |

| 2 | 3-Methyl-2-butanone | 1-Tosyloxy-3-methylbutan-2-one | 60 |

Source: Data compiled from research findings. acs.org

One-Pot Synthesis of Heterocyclic Compounds

The α-oxytosylated ketone products generated from the reaction with this compound serve as versatile intermediates for further transformations. researchgate.netacs.org A significant application is their use in the one-pot synthesis of various heterocyclic compounds. researchgate.netacs.orgresearchgate.netnih.gov Following the initial α-oxytosylation, a bis-heteronucleophile can be added directly to the crude reaction mixture. researchgate.netacs.orgresearchgate.netnih.gov Subsequent heating leads to the formation of the corresponding heterocyclic product, demonstrating the utility of this methodology for constructing complex molecular scaffolds from simple ketone precursors. acs.org This one-pot process is efficient for preparing heterocycles like imidazoles and benzodiazepines. acs.org For example, the reaction of acetone with this compound, followed by the addition of benzamidine (B55565) hydrochloride, yields an imidazole (B134444) derivative. acs.org Similarly, reacting cyclohexanone with the reagent and then with benzene-1,2-diamine produces a benzodiazepine (B76468) derivative. acs.org

Table 3: One-Pot Synthesis of Heterocycles from Ketones

| Entry | Ketone | Bis-nucleophile | Heterocyclic Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acetone | Benzothioamide | 2,4-Dimethylthiazole | 65 |

| 2 | Acetone | Benzamidine hydrochloride | 2-Phenyl-4-methylimidazole | 63 |

| 3 | Cyclohexanone | Benzene-1,2-diamine | 1,2,3,4-Tetrahydro-9H-dibenzo[b,e] acs.orgorganic-chemistry.orgdiazepine | 55 |

Source: Data compiled from research findings. acs.org

Related Aminating Agents and Their Applications (Broader Context of Tosylhydroxylamine Derivatives)

O-Tosylhydroxylamine in Oxime Synthesis from Alcohols, Alkyl Halides, and Sulfonates

In a broader context of tosylhydroxylamine derivatives, related reagents have been developed for other important organic transformations. organic-chemistry.orgacs.orgnih.govfigshare.com One such reagent, O-(tert-butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS), facilitates the synthesis of oximes from a variety of precursors, including alcohols, alkyl halides, and alkyl sulfonates, without the need for an external oxidant. organic-chemistry.orgacs.orgnih.govfigshare.com This method is particularly valuable as it bypasses the traditional route of condensing aldehydes or ketones with hydroxylamine, which can be problematic for unstable or sensitive substrates. orgsyn.orgacs.orgorgsyn.org The process involves a two-step sequence: a substitution reaction with TsNHOTBS followed by treatment with a fluoride (B91410) source like cesium fluoride (CsF) to induce elimination and form the oxime. organic-chemistry.orgacs.org This protocol is high-yielding and applicable to primary, secondary, benzyl, allyl, and propargyl alcohols, tolerating sensitive functional groups. organic-chemistry.org Alkyl bromides, mesylates, and tosylates can also be converted to oximes in a one-pot reaction using this approach. organic-chemistry.orgacs.org

For alcohol substrates, the initial substitution step is effectively carried out under Mitsunobu reaction conditions. orgsyn.orgorganic-chemistry.orgacs.orgorgsyn.org The alcohol is reacted with TsNHOTBS in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), and a phosphine, typically triphenylphosphine (B44618) (PPh₃). orgsyn.orgacs.orgtcichemicals.com This reaction forms the key sulfonylated hydroxylamine intermediate. organic-chemistry.org The Mitsunobu reaction is known for proceeding under mild conditions and with complete Walden inversion of stereochemistry at the alcohol carbon. tcichemicals.com The subsequent elimination step, prompted by cesium fluoride, leads to the final oxime product in excellent yields. organic-chemistry.org

Source: Data compiled from research findings. acs.orgorgsyn.org

O-Tosylhydroxylamine and N-Boc-O-tosylhydroxylamine in Nitrile Synthesis from Aldehydes

Other derivatives of hydroxylamine serve as effective nitrogen sources for the synthesis of nitriles directly from aldehydes. rsc.orgrsc.orgacs.org N-Boc-O-tosylhydroxylamine (TsONHBoc) has been demonstrated as a stable, economical, and practical aminating agent for this conversion. rsc.orgrsc.org This transition-metal-free method is advantageous due to its mild reaction conditions and tolerance for a wide array of functional groups. rsc.orgrsc.org The reaction accommodates aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, providing the corresponding nitriles in excellent yields. rsc.org The bench stability and ease of handling of TsONHBoc contribute to its potential for large-scale synthesis. rsc.org The process is believed to involve the in situ generation of a highly reactive nitrogen source under weakly acidic conditions. rsc.org Similarly, O-tosylhydroxylamine (OTHA) can be used to generate nitriles from aldehydes through the formation of an activated oxime ester intermediate that undergoes thermal elimination.

Table 5: Synthesis of Nitriles from Aldehydes using TsONHBoc

| Entry | Aldehyde Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromobenzaldehyde | 4-Bromobenzonitrile | 96 |

| 2 | 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | 94 |

| 3 | 4-Hydroxybenzaldehyde | 4-Hydroxybenzonitrile | 81 |

| 4 | Naphthaldehyde | Naphthonitrile | 89 |

| 5 | Cinnamaldehyde | Cinnamonitrile | 86 |

Source: Data compiled from research findings. rsc.org

N-Boc-O-tosylhydroxylamine for Electrophilic N-Amination of Aryl and Alkyl Amines

N-Boc-O-tosylhydroxylamine (TsONHBoc) has been investigated as a reagent for the electrophilic N-amination of various amines. medchemexpress.comthieme-connect.com It is recognized as a stable, safe, and efficient nitrogen source for these transformations. medchemexpress.comsmolecule.comthieme-connect.de The reagent facilitates the transfer of an N-Boc protected amino group to nucleophiles and is particularly noted for its application in the amination of aryl and alkyl amines. sigmaaldrich.comscientificlabs.ie

Initial research reported that the electrophilic amination of primary aryl and alkyl amines with TsONHBoc yielded β-Boc-protected hydrazines, which are valuable intermediates for synthesizing compounds like azapeptides. thieme-connect.de However, subsequent analysis and comparison with existing literature led to a significant correction of these findings. thieme-connect.com It was determined that the reaction of TsONHBoc with primary amines does not result in stable hydrazine (B178648) derivatives. Instead, the products are isomeric urea (B33335) derivatives, which are formed through a Lossen rearrangement mechanism. thieme-connect.com

The reaction with secondary amines, which cannot undergo such a rearrangement, is expected to yield the corresponding N-Boc-protected hydrazine derivatives. The versatility of TsONHBoc is also demonstrated in its use for the N-amination of amino acid derivatives. acs.org

Research Findings: Amination and Subsequent Rearrangement

The reaction of N-Boc-O-tosylhydroxylamine with primary amines is now understood to proceed via an initial electrophilic amination to form a transient hydrazine intermediate. This intermediate is unstable and undergoes a Lossen-type rearrangement to furnish the final urea product. thieme-connect.com This pathway is a critical consideration for synthetic planning.

For alkyl amines, the process has been applied in multi-step syntheses. For instance, cyclopropylamine (B47189) reacts with N-Boc-O-tosylhydroxylamine in an organic solvent, with N-methylmorpholine acting as a base, to produce an intermediate which is subsequently deprotected to yield the desired hydrazine product. google.com This suggests that under specific conditions, the intermediate can be isolated or carried forward.

The table below summarizes the types of products obtained from the reaction of N-Boc-O-tosylhydroxylamine with different classes of amines, reflecting the corrected understanding of the reaction mechanism. thieme-connect.com

Table 1: Products of Electrophilic Amination with N-Boc-O-tosylhydroxylamine

| Amine Type | Substrate Example | Product Type | Mechanism | Reference |

|---|---|---|---|---|

| Primary Alkyl Amine | Cyclopropylamine | N-Boc-Hydrazine derivative / Urea derivative | Electrophilic Amination, potential for Lossen Rearrangement | thieme-connect.comgoogle.com |

| Primary Aryl Amine | Aniline | Urea derivative | Electrophilic Amination followed by Lossen Rearrangement | thieme-connect.com |

| Secondary Amine | N-Methylaniline | N-Boc-Hydrazine derivative | Electrophilic Amination | thieme-connect.com |

Mechanistic Investigations of N Methyl O Tosylhydroxylamine Mediated Transformations

Proposed Mechanistic Pathways in Aziridination

The aziridination of olefins is a powerful method for the introduction of nitrogen into organic molecules, and N-methyl-O-tosylhydroxylamine has been successfully employed as an aminating agent in this context. uni-heidelberg.de The mechanistic course of this transformation is highly dependent on the nature of the olefin substrate, with distinct pathways proposed for unactivated and electron-deficient double bonds. organic-chemistry.org

Aza-Prilezhaev-Type Pathway

For unactivated olefins, a metal- and additive-free aziridination using this compound is proposed to proceed through an Aza-Prilezhaev-type pathway. uni-heidelberg.deorganic-chemistry.org This mechanism is analogous to the well-known Prilezhaev epoxidation of alkenes with peroxy acids. In this pathway, the nitrogen atom of the hydroxylamine (B1172632) derivative acts as an electrophile, and the reaction is thought to occur in a concerted manner.

The proposed transition state involves a "butterfly-like" arrangement where the nitrogen atom is transferred to the olefin with the simultaneous cleavage of the N-O bond and the formation of two new C-N bonds. chemrxiv.org This concerted process accounts for the observed stereospecificity of the reaction, where the geometry of the starting olefin is retained in the aziridine (B145994) product. organic-chemistry.org Computational studies support a diastereospecific aza-Prilezhaev-type mechanism for related intramolecular aziridinations. nih.gov The use of hexafluoroisopropanol (HFIP) as a solvent is often crucial, as it can stabilize the developing charges in the transition state. organic-chemistry.orgorganic-chemistry.org

Aza-MIRC Pathway

In the case of electron-deficient olefins, such as chalcones, a different mechanistic route, the aza-Michael Initiated Ring Closure (Aza-MIRC) pathway, is proposed. organic-chemistry.orgresearchgate.net This pathway is a stepwise process initiated by the conjugate addition of the nucleophilic nitrogen of this compound to the electron-poor double bond.

The key steps of the Aza-MIRC pathway are:

Michael Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of this compound onto the β-carbon of the α,β-unsaturated system, forming a zwitterionic or neutral enolate intermediate.

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the leaving group (tosylate), leading to the formation of the aziridine ring.

This pathway is favored for electron-deficient olefins due to the enhanced electrophilicity of the β-carbon, which facilitates the initial Michael addition. researchgate.net Organocatalyzed versions of this reaction have also been developed, where an amine catalyst activates the enone or enal towards nucleophilic attack. researchgate.net

Role of Nitrenoid Intermediates in Catalysis

In transition-metal-catalyzed reactions, particularly those involving dirhodium catalysts, the formation of metal-nitrenoid intermediates is a key consideration. nih.govrhhz.net These species are highly reactive and can undergo a variety of transformations, including C-H amination and aziridination. nih.govrhhz.net The chemoselectivity of these reactions is often dictated by the nature of the aminating agent and the specific catalyst used.

With dirhodium catalysts, a distinction is made between two key intermediates:

Intermediate A: This intermediate is favored with O-tosylhydroxylamine reagents and is considered more electrophilic. It is proposed to lead to C-H arene amination. nih.govscispace.com The weak basicity of the tosylate leaving group disfavors the equilibrium towards the alternative intermediate. nih.gov

Intermediate B: This is a dirhodium-nitrenoid intermediate that is implicated in the aziridination of alkenes. nih.govscispace.com

Research has shown that the choice of the hydroxylamine derivative can dramatically influence the reaction outcome. For instance, in the dirhodium-catalyzed reaction of o-allylanisole, using this compound leads exclusively to arene C-H amination, suggesting the intermediacy of a species like Intermediate A. nih.gov In contrast, other aminating agents, such as O-(2,4-dinitrophenyl)-hydroxylamine, yield the aziridination product, presumably via a nitrenoid intermediate. nih.gov The presence of moderate to strong bases can inhibit the amination reaction while not affecting aziridination, further highlighting the distinct nature of the active species. nih.gov While nitrenoid intermediates are central to many catalytic aziridinations, in the case of dirhodium catalysis with this compound, the evidence points towards a pathway that avoids a discrete nitrenoid species, leading instead to C-H functionalization. nih.govscispace.com

Elucidation of Aza-Hock Rearrangement

The Aza-Hock rearrangement is a powerful transformation that allows for the synthesis of anilines from benzyl (B1604629) alcohols using this compound. springernature.comnih.gov This reaction is mechanistically analogous to the classic Hock rearrangement of cumene (B47948) hydroperoxide to phenol (B47542) and acetone (B3395972). nih.gov The process involves a C-C bond cleavage and the formation of a new C-N bond, providing a novel route to substituted anilines. springernature.comthieme.de

Formation of Reactive Hydroxylamine Intermediates

The initial and crucial step in the Aza-Hock rearrangement is the formation of a reactive hydroxylamine intermediate. nih.govresearchgate.net This process is typically facilitated by a fluorinated alcohol solvent, such as hexafluoroisopropanol (HFIP), which promotes the solvolysis of the benzyl alcohol to generate a stabilized benzyl cation. uni-heidelberg.denih.gov

The nucleophilic nitrogen atom of this compound then traps the in situ generated benzyl cation. nih.gov This results in the formation of an O-benzyl-N-methyl-O-tosylhydroxylammonium species, which, upon loss of a proton, yields the key reactive O-benzyl-N-methylhydroxylamine intermediate. springernature.comnih.gov The presence of the weak N-O bond in this intermediate is critical for the subsequent rearrangement step. thieme.de

The following table summarizes the effect of the solvent on the initial generation of the benzyl cation, a key step for the formation of the reactive hydroxylamine intermediate.

| Solvent | Yield of Aniline (B41778) |

| HFIP | 78% |

| TFA | 74% |

| AcOH | Low |

| MeSO3H | Low |

| Data derived from studies on the aza-Hock rearrangement of 4-isopropylanisole. nih.gov |

Aryl Migration and Iminium Tosylate Salt Formation

Once the reactive hydroxylamine intermediate is formed, the reaction proceeds through a key aryl migration step. nih.govresearchgate.net This is the defining feature of the Aza-Hock rearrangement. The weak N-O bond in the hydroxylamine intermediate facilitates its cleavage, which is coupled with the 1,2-migration of an aryl group from the benzylic carbon to the nitrogen atom. nih.gov

This concerted migration and cleavage process results in the formation of an iminium tosylate salt. uni-heidelberg.denih.gov The driving force for this step is the formation of a stable leaving group (tosylate anion) and the creation of a resonance-stabilized iminium ion. The iminium group in this intermediate also serves to deactivate the aromatic ring, preventing further reactions in substrates with multiple potential reaction sites. thieme.de

The final step to obtain the aniline product is the hydrolysis of the iminium tosylate salt, which typically occurs during the aqueous workup of the reaction mixture. nih.govresearchgate.net This hydrolysis is generally irreversible and yields the corresponding aniline and a carbonyl compound derived from the non-migrating part of the original benzyl alcohol. nih.gov

The table below outlines the proposed mechanistic sequence for the Aza-Hock rearrangement.

| Step | Description | Key Intermediates |

| 1 | Generation of benzyl cation | Benzyl cation |

| 2 | Formation of reactive hydroxylamine | O-benzyl-N-methylhydroxylamine |

| 3 | Aryl migration and N-O bond cleavage | Iminium tosylate salt |

| 4 | Hydrolysis | Anilines, Carbonyl compounds |

N-O Bond Cleavage as a Driving Force in Reactivity

The chemical reactivity of this compound is fundamentally governed by the inherent weakness of the nitrogen-oxygen (N-O) single bond. This bond is susceptible to cleavage, a characteristic that serves as a potent driving force for a variety of chemical transformations. The tosyl group (Ts), a strong electron-withdrawing group, renders the attached oxygen atom a good leaving group (as tosylate, TsO⁻), thereby facilitating the heterolytic cleavage of the N-O bond. This process positions this compound as an effective electrophilic aminating agent, capable of transferring a methylamino group ([CH₃NH]) to a nucleophilic substrate.

In many reactions, the cleavage of the relatively weak N-O bond functions as an internal oxidation event, which circumvents the need for an external oxidant. rssing.com This is a significant advantage in designing efficient and atom-economical synthetic routes. For instance, in the dirhodium-catalyzed C-H amination of arenes, this compound provides the amino group while the N-O bond scission drives the catalytic cycle forward without requiring additional oxidizing agents. nih.gov

The mode of N-O bond cleavage can lead to different reactive intermediates and pathways, depending on the substrate and reaction conditions. In metal-free aziridination of unactivated olefins, the reaction is proposed to proceed via an aza-Prilezhaev-type mechanism, where the aminating agent acts as an electrophile without the formation of a free nitrene. In other contexts, particularly with transition metal catalysis, the reaction may proceed through the formation of metal-nitrenoid intermediates. scispace.com The propensity for N-O bond cleavage is a central theme that unifies the diverse reactivity profile of this compound, enabling transformations like aziridinations, C-H aminations, and α-oxytosylations of carbonyl compounds. acs.orgresearchgate.net

Computational Chemistry Approaches

Density Functional Theory (DFT) has emerged as a powerful computational tool for interrogating the complex reaction mechanisms of transformations mediated by this compound and related reagents. Although detailed DFT studies specifically on this compound are specialized, the methodology is widely applied to understand the reactivity of hydroxylamine derivatives in general. cbmr.res.inuni-heidelberg.de These calculations provide deep mechanistic insights that are often inaccessible through experimental means alone.

Researchers employ DFT to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire energy landscape of a proposed reaction mechanism. This allows for the determination of activation barriers and reaction thermodynamics.

Distinguish Between Pathways: DFT calculations are crucial for evaluating the feasibility of competing mechanistic pathways. For example, in aziridination reactions, calculations can help distinguish between a concerted aza-Prilezhaev-type mechanism and a stepwise pathway involving discrete intermediates. uni-heidelberg.de Similarly, in rhodium-catalyzed aminations, DFT can be used to compare the energetics of intermediates, such as a rhodium-nitrenoid complex versus a more electrophilic species, to explain observed chemoselectivity. nih.govscispace.com

Analyze Transition State Geometries: The three-dimensional structure of transition states can be optimized using DFT. This analysis reveals the key atomic interactions that stabilize the transition state and control stereoselectivity and regioselectivity.

Rationalize Experimental Observations: DFT results are often used to provide a theoretical foundation for experimental findings, such as the effect of solvents or additives on reaction outcomes and the origins of observed product ratios. cbmr.res.in

By modeling these complex systems, DFT calculations offer a detailed, molecule-level picture of how N-O bond cleavage occurs and how new bonds are formed, guiding the development of new and improved synthetic methods.

Experimental Mechanistic Probes

To complement computational studies, experimental techniques are employed to gather direct evidence for proposed reaction mechanisms. Isotope labeling and radical trapping experiments are two such powerful tools used to elucidate the pathways of reactions involving this compound.

Isotope labeling, particularly with deuterium (B1214612) (D), is a cornerstone of mechanistic investigation. By strategically replacing hydrogen atoms with deuterium in a reactant, chemists can trace the path of atoms throughout a reaction and probe for kinetic isotope effects (KIE).

A notable application is in studying C-H activation steps. In a dirhodium-catalyzed arene amination using this compound, a competition experiment was conducted between naphthalene (B1677914) and its fully deuterated analogue, naphthalene-d₈. nih.govscispace.com Analysis of the product distribution revealed no significant kinetic isotope effect (kH/kD ≈ 1). This result indicates that the C-H (or C-D) bond cleavage is not the rate-determining step of the reaction, ruling out certain organometallic C-H activation pathways and providing crucial insight into the mechanism. nih.gov

Deuterium labeling is also used to confirm reaction pathways in more complex transformations. In a dearomative deuteroaminocarbonylation reaction, a deuterium source was used alongside this compound. chinesechemsoc.org The successful and specific incorporation of deuterium into the final product provided strong evidence for the proposed dearomative addition mechanism. chinesechemsoc.org

Table 1: Summary of Isotope Labeling Experiments in Related Hydroxylamine Chemistry

| Experiment Type | Reactants | Observation | Mechanistic Implication | Reference(s) |

| Intermolecular KIE | Naphthalene vs. Naphthalene-d₈ + TsONHMe | kH/kD ≈ 1 | C-H bond cleavage is not the rate-determining step. | scispace.com, nih.gov |

| Deuterium Source Labeling | Arene + Ph₃SiD + TsONHMe | Deuterium incorporated into product. | Confirms dearomative deuteroaminocarbonylation pathway. | chinesechemsoc.org |

To determine whether a reaction proceeds via a free-radical mechanism, radical trapping experiments are frequently conducted. These experiments involve introducing a compound, known as a radical trap, that can efficiently react with and "trap" any radical intermediates formed during the reaction. The detection of a stable radical-trap adduct provides evidence for a radical pathway.

In studies of reactions involving this compound, radical traps like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are commonly used. For example, during investigations into aza-Hock rearrangements mediated by this compound, radical trapping experiments were performed. uni-heidelberg.de The failure to detect any trapped radical species in these experiments strongly suggested that the reaction does not proceed through a radical mechanism, supporting a polar, ionic pathway instead. The absence of radical intermediates helps to narrow down the plausible mechanistic possibilities and corroborates proposals involving polar or pericyclic steps.

Table 2: Mechanistic Probes for this compound Transformations

| Mechanistic Question | Experimental Probe | Typical Reagent/Method | Finding | Conclusion | Reference(s) |

| Is C-H bond cleavage rate-limiting? | Kinetic Isotope Effect | Competition experiment with deuterated substrate (e.g., naphthalene-d₈) | No significant KIE observed (kH/kD ≈ 1) | C-H activation is not the turnover-limiting step. | scispace.com, nih.gov |

| Does the reaction proceed via free radicals? | Radical Trapping | Addition of TEMPO | No radical-TEMPO adduct formed. | A non-radical, likely polar, mechanism is operative. | uni-heidelberg.de |

Advanced Methodological Developments and Future Research Directions

Optimization of Reaction Conditions and Solvent Effects

The efficiency and selectivity of reactions involving N-methyl-O-tosylhydroxylamine are highly dependent on the careful optimization of reaction conditions, with the choice of solvent playing a pivotal role. uni-heidelberg.denumberanalytics.com Research has demonstrated that solvent properties such as polarity, coordinating ability, and viscosity can significantly influence reaction rates, pathways, and product distribution. numberanalytics.com

In the context of C-H amination of arenes catalyzed by dirhodium(II) complexes, 2,2,2-trifluoroethanol (B45653) (TFE) has been identified as a superior solvent. nih.gov Systematic investigations revealed that while combinations of TFE with dichloromethane (B109758) (CH₂Cl₂) or methanol (B129727) (MeOH) were suitable, reactions conducted solely in solvents like ethanol, methanol, DMF, acetonitrile, THF, toluene, or dioxane resulted in poor yields or complete failure. nih.gov The acidic nature of TFE is thought to be crucial, as the addition of trifluoroacetic acid (TFA) to other solvents can promote the desired amination. For instance, in the aza-Hock rearrangement of alkylarenes, strong acids like TFA afforded significantly higher yields of the corresponding aniline (B41778) compared to other acidic solvents like hexafluoroisopropanol (HFIP), acetic acid, or methanesulfonic acid. uni-heidelberg.de This highlights the solvent's role in facilitating key mechanistic steps.

For the metal- and additive-free aziridination of inactivated olefins, hexafluoroisopropanol (HFIP) proved to be the optimal solvent. organic-chemistry.org The unique properties of perfluorinated solvents are often leveraged to enhance reactivity in amination reactions, although this presents challenges for large-scale synthesis and sustainability. rsc.orgnih.gov The development of cheaper and more environmentally benign alternatives that can mimic the reactivity-enhancing effects of solvents like HFIP is a key area for future research. nih.gov

Temperature is another critical parameter. For instance, the direct α-oxytosylation of carbonyl compounds using this compound proceeds smoothly at room temperature. researchgate.netacs.org In contrast, some rhodium-catalyzed aminoetherification reactions require elevated temperatures (e.g., 65 °C) after an initial period at room temperature to achieve good yields. rsc.org The optimization of temperature often involves balancing the reaction rate against potential side reactions or decomposition of the reagent or products.

The following table summarizes the impact of different solvents on the yield of N-methylaniline from the rhodium-catalyzed amination of mesitylene (B46885) with this compound. nih.gov

| Solvent(s) | Yield (%) |

| TFE | 75 |

| TFE/CH₂Cl₂ (1:1) | 70 |

| TFE/MeOH (1:1) | 65 |

| EtOH | 10-20 |

| MeOH | 10-20 |

| DMF | 0 |

| CH₃CN | 0 |

| THF | 0 |

| Toluene | 0 |

| Dioxane | 0 |

| Reaction Conditions: Mesitylene, this compound (1.5 equiv.), Rh₂(esp)₂ (2 mol%), 0 °C, 30 min. |

Catalytic Systems and Ligand Design for Enhanced Selectivity

The reactivity and selectivity of this compound are significantly influenced by the choice of catalytic systems. Various transition-metal catalysts, particularly those based on rhodium and copper, have been effectively employed to mediate transformations such as C-H amination and aziridination. nih.govacs.org

Dirhodium(II) catalysts, such as dirhodium(II) espanoate (Rh₂(esp)₂), have proven to be highly effective for the C-H amination of arenes. nih.govscispace.com The catalyst loading can be optimized, with studies showing that as little as 0.5 mol% of Rh₂(esp)₂ can be sufficient, albeit requiring longer reaction times. nih.gov The ligand environment of the dirhodium center is crucial. The bulky α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid (esp) ligand plays a key role in the catalyst's stability and reactivity. nih.govrsc.org The proposed mechanism involves the formation of a rhodium-nitrenoid intermediate. nih.govscispace.com The nature of the aminating agent's leaving group influences the preferred reaction pathway; the weakly basic tosylate group from this compound favors an electrophilic intermediate that leads to C-H amination over olefin aziridination. nih.govscispace.com

Copper catalysts, specifically copper(II) triflate (Cu(OTf)₂), have been successfully used for the N-Me aziridination of electron-deficient olefins like enones. acs.orgresearchgate.net This method is notable for its operational simplicity, being performed as an open-flask reaction without the need for additional additives. acs.org The copper catalyst facilitates the transfer of the N-methylamino group to the double bond stereospecifically. acs.orgresearchgate.net

Future research in this area is directed towards the development of new catalytic systems using more abundant and less toxic 3d transition metals. core.ac.uk The design of novel ligands is paramount for enhancing the selectivity (chemo-, regio-, and stereoselectivity) of these transformations. For instance, in palladium-catalyzed asymmetric reactions, mono-N-protected amino acids have been used as chiral ligands to achieve good enantioselectivity in C-H functionalization reactions, a strategy that could be adapted for reactions involving this compound. researchgate.net

The table below provides examples of catalytic systems used with this compound.

| Reaction Type | Catalyst | Substrate Class | Key Features |

| Arene C-H Amination | Rh₂(esp)₂ | Aromatics, Heterocycles | Mild conditions, high regioselectivity, scalable. nih.govscispace.com |

| Aziridination | Cu(OTf)₂ | Electron-deficient olefins (enones) | Stereospecific, additive-free, open-flask. acs.orgresearchgate.net |

Stereocontrol and Enantioselective Approaches

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. In reactions involving this compound, stereospecificity has been observed in several transformations, and efforts are underway to develop enantioselective variants.

The copper-catalyzed N-Me aziridination of enones and the metal-free aziridination of inactivated olefins have been shown to be stereospecific processes. organic-chemistry.orgacs.orgresearchgate.net This means that the stereochemistry of the starting olefin is retained in the aziridine (B145994) product. For example, in the metal-free reaction in HFIP, the aziridination proceeds via a proposed aza-Prilezhaev-type pathway for unactivated olefins, which accounts for the observed stereospecificity. organic-chemistry.org

Developing enantioselective reactions using this compound is an active area of research. While direct enantioselective examples using this specific reagent are not yet abundant in the literature, related strategies provide a roadmap for future development. For instance, enantioselective aziridination of unactivated alkenes has been achieved using a planar chiral rhodium indenyl catalyst with other aminating agents. organic-chemistry.org Similarly, organocatalytic asymmetric aziridination has been accomplished using chiral organocatalysts like (2S)-[diphenyl(trimethylsilyloxy)methyl]pyrrolidine with N-Boc-O-tosyl hydroxylamine (B1172632), suggesting a viable approach for N-methylated analogues. jove.com

The synthesis of chiral β-branched α-amino acids has been achieved through copper-mediated allylic substitution where a δ-stereogenic center controls the diastereoselectivity, highlighting the potential for substrate-controlled stereoselective reactions. acs.org Future work will likely focus on combining this compound with chiral catalysts—either transition-metal complexes with chiral ligands or chiral organocatalysts—to induce enantioselectivity in key transformations like C-H amination and aziridination. The challenge lies in designing a catalytic system where the chiral environment effectively dictates the facial selectivity of the electrophilic amination step.

Integration into Multi-Step Syntheses and Complex Molecule Construction

This compound serves as a valuable reagent for introducing the N-methylamino group in the construction of complex molecules and for the synthesis of important heterocyclic scaffolds. researchgate.netacs.org Its ability to function under relatively mild conditions and its compatibility with various functional groups make it suitable for use in multi-step synthetic sequences. acs.orgchemimpex.com

A powerful application is the one-pot synthesis of heterocycles. For example, the direct α-oxytosylation of carbonyl compounds with this compound generates an intermediate that can be directly treated with a bis-heteronucleophile in the same reaction vessel to form the corresponding heterocyclic product. researchgate.netacs.org This streamlines the synthetic process by avoiding the isolation and purification of intermediates.

The reagent has also been employed in intramolecular cyclizations to build fused N-heterocycles. Dirhodium-catalyzed intramolecular C-H amination of arenes bearing a tethered alkyl chain allows for the synthesis of dihydroindoles and tetrahydrobenzazepines. nih.gov This aza-annulation strategy provides rapid access to core structures found in many biologically active compounds.

Furthermore, this compound has been used in dearomative carbamoylation reactions to produce N-methyl secondary amides. chinesechemsoc.orgchinesechemsoc.org This methodology has been applied to the synthesis of functionalized 1,3-cyclohexadiene (B119728) products on a gram scale, which can then undergo further transformations such as olefin isomerization, selective reduction, or [4+2] cycloadditions, demonstrating the utility of the initial amidation product as a versatile building block for complex molecule construction. chinesechemsoc.org The late-stage functionalization of complex molecules, such as the conversion of O-methylestrone to its aminated derivative, highlights the reagent's potential in medicinal chemistry and drug discovery. nih.govscispace.com

Exploration of New Reactivity Modes and Substrate Scope Expansion

Research continues to uncover new modes of reactivity for this compound, expanding its synthetic utility beyond established transformations. A notable development is its use in dearomative aminocarbonylation reactions of arene π-systems. chinesechemsoc.orgchinesechemsoc.org In this process, the reagent participates in a sequence that results in the formation of N-methyl secondary amides from arene chromium tricarbonyl complexes, demonstrating a novel approach to amide synthesis. chinesechemsoc.orgchinesechemsoc.org

Another area of exploration is the cleavage of C-C bonds. In the presence of a strong acid like TFA, this compound can effect the C-C amination of n-alkylarenes via an aza-Hock rearrangement, transforming them into anilines. uni-heidelberg.de This represents a significant departure from typical C-H amination and opens up new retrosynthetic possibilities.

The substrate scope of known reactions is also being continuously expanded. Initially focused on simple arenes, rhodium-catalyzed C-H amination has been successfully extended to a wide range of substrates, including those with electron-donating and, to a lesser extent, electron-withdrawing groups, as well as fused aromatic systems like naphthalenes. nih.gov The methodology has proven effective for the late-stage functionalization of complex natural product derivatives like estrone (B1671321). nih.govscispace.com

In aziridination chemistry, the use of this compound has enabled the first direct N-Me aziridination of challenging substrates like vinyl ketones. acs.orgresearchgate.net Furthermore, metal- and additive-free conditions have been developed for the aziridination of inactivated olefins, a class of substrates that often requires harsh conditions or highly reactive catalysts. organic-chemistry.orgorganic-chemistry.org Future research will likely focus on discovering entirely new transformations and further broadening the substrate scope to include more diverse and complex functional groups and molecular scaffolds. chemrxiv.org

Scalability and Process Intensification for Practical Synthesis

The practical application of synthetic methods in industrial or large-scale laboratory settings depends on their scalability, safety, and efficiency. Several features of reactions involving this compound suggest their potential for scale-up.

The operational simplicity of many of these methods is a key advantage. For example, the copper-catalyzed aziridination of enones and the rhodium-catalyzed C-H amination of arenes are described as "open-flask" and "operationally simple," respectively, which is beneficial for larger-scale synthesis. nih.govacs.org The rhodium-catalyzed amination of 2-methoxynaphthalene (B124790) has been successfully performed on a 5 mmol scale with only a minor decrease in yield, demonstrating its scalability. nih.gov

The development of chromatography-free synthesis and purification methods is crucial for process intensification. While not explicitly detailed for all this compound reactions, related reagents like N-Boc-O-tosyl hydroxylamine have been synthesized using methods that avoid chromatography, enhancing practicality for larger scales. smolecule.com The formation of water-soluble by-products, such as tosylic acid, can simplify work-up procedures, another important consideration for scalability. researchgate.netresearchgate.net

However, challenges remain. The use of specialized or expensive solvents like TFE and HFIP, while beneficial for reactivity, can be a significant hurdle for large-scale industrial processes due to cost, safety, and environmental concerns. rsc.orgnih.gov Therefore, a major focus for future research is the development of scalable protocols in more conventional and greener solvents without compromising efficiency. Additionally, while the synthesis of this compound itself is relatively straightforward from N-methylhydroxylamine hydrochloride, ensuring its stability and safe handling on a large scale is paramount. rsc.org The development of continuous flow processes could be a promising avenue for process intensification, offering better control over reaction parameters and enhancing safety.

Sustainability Aspects in this compound Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. In the context of this compound chemistry, several aspects align with these principles, while others present opportunities for improvement.

One of the key advantages is the potential for high atom economy. Reactions like aziridination are addition reactions, where the majority of the atoms from the reactants are incorporated into the product. organic-chemistry.org The development of catalytic, rather than stoichiometric, processes significantly reduces waste. The use of catalysts like Rh₂(esp)₂ and Cu(OTf)₂ at low loadings (e.g., 0.5-2 mol%) is a step towards more sustainable synthesis. nih.govacs.org

The development of metal- and additive-free reactions, such as the aziridination of olefins in HFIP, is particularly noteworthy from a sustainability perspective, as it eliminates waste associated with metal catalysts and additives. organic-chemistry.org However, the reliance on fluorinated solvents like HFIP and TFE is a significant drawback due to their environmental persistence and high cost. nih.gov A major goal for enhancing the sustainability of these methods is to replace such solvents with greener alternatives like water, ethanol, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). carloerbareagents.com

Q & A

Q. What are the key synthetic routes for N-methyl-O-tosylhydroxylamine, and how does purity impact its reactivity in amination reactions?

this compound is typically synthesized via sulfonylation of hydroxylamine derivatives. Critical purity considerations include minimizing residual solvents and byproducts (e.g., unreacted tosyl chloride), which can interfere with its reactivity. Purification via recrystallization or column chromatography is essential to ensure high yields in aziridination or amination reactions .

Q. What methodological steps are required to utilize this compound in C=C bond analysis for structural lipidomics?

The compound acts as an aminating reagent in direct N-Me aziridination, enabling cyclization of lipid double bonds. Key steps include:

- Reacting lipids with this compound under mild conditions (e.g., room temperature, inert atmosphere).

- Using tandem MS to fragment aziridine adducts, which generates diagnostic ions for C=C bond localization.

- Validating the workflow with standards to confirm positional isomer identification .

Q. How does the reactivity of this compound compare to other O-substituted hydroxylamine derivatives in forming nitrones or oximes?

Unlike O-amino derivatives that form oximes (requiring reduction for analysis), this compound’s tosyl group enhances electrophilicity, favoring direct amination without additional reduction steps. This simplifies workflows in aldehyde derivatization and aziridine synthesis .

Advanced Research Questions

Q. What experimental parameters must be optimized to minimize side reactions during aziridination with this compound?

Critical parameters include:

- Stoichiometry : Excess reagent may lead to over-amination or decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity.

- Temperature : Lower temperatures (0–25°C) reduce competing hydrolysis.

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization while suppressing byproducts like nitrones .

Q. How can contradictions in reported stability profiles of this compound derivatives be resolved to ensure reproducibility?

Discrepancies often arise from moisture sensitivity or trace metal impurities. Mitigation strategies include:

Q. What analytical challenges arise when integrating this compound-based workflows into high-throughput lipidomics platforms?

Challenges include:

- Ion suppression : Aziridine adducts may exhibit lower ionization efficiency than native lipids, requiring adjusted MS parameters.

- Isomer discrimination : Co-eluting isomers necessitate ultra-high-resolution MS or ion mobility separation.

- Data processing : Custom software tools are needed to automate C=C bond assignment from complex fragmentation patterns .

Q. How does the electronic nature of substituents on unsaturated substrates influence the efficacy of this compound in aziridination?

Electron-deficient alkenes (e.g., α,β-unsaturated carbonyls) react faster due to enhanced electrophilicity at the double bond. Conversely, electron-rich substrates (e.g., styrenes) require longer reaction times or catalytic activation. Hammett studies or DFT calculations can predict reactivity trends .

Methodological Troubleshooting

Q. Why might aziridination yields drop significantly in scaled-up reactions, and how can this be addressed?

Common issues include:

- Inhomogeneous mixing : Use high-shear mixers or flow chemistry setups.

- Exothermicity : Gradual reagent addition and temperature control prevent decomposition.

- Oxygen sensitivity : Strict inert atmosphere maintenance (e.g., N₂/Ar) is critical .

Q. What strategies validate the specificity of this compound in complex biological matrices?

- Spike-and-recovery experiments : Add isotopically labeled standards to assess adduct formation efficiency.

- Competitive inhibition assays : Co-incubate with alternative aminating agents to confirm selectivity .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.